molecular formula C28H22Br4O7 B1245782 Isorawsonol

Isorawsonol

Cat. No.: B1245782
M. Wt: 790.1 g/mol
InChI Key: KNBYXCNYWVPELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isorawsonol is a brominated diphenylmethane derivative first isolated from the tropical marine green alga Avrainvillea rawsonii . Structurally, it belongs to the 3-bromo-4-hydroxybenzyl-type bromophenols and is formed via dimerization of avrainvilleol, a monomeric bromophenol subunit . Its molecular structure consists of two 3-bromo-4,5-dihydroxybenzyl alcohol moieties linked through an electrophilic aromatic substitution reaction, differing from its analog rawsonol in the position of dimerization .

This compound exhibits significant bioactivity, notably as an inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis, with an IC₅₀ value of 18 μM . It also demonstrates antineoplastic and immunosuppressive effects, making it a compound of interest in drug discovery .

Properties

Molecular Formula

C28H22Br4O7

Molecular Weight

790.1 g/mol

IUPAC Name

3-bromo-4-[[5-bromo-2-[(3-bromo-4-hydroxyphenyl)methyl]-3,4-dihydroxyphenyl]methyl]-6-[(3-bromo-4-hydroxyphenyl)methyl]-5-(hydroxymethyl)benzene-1,2-diol

InChI

InChI=1S/C28H22Br4O7/c29-19-7-12(1-3-22(19)34)5-15-14(10-21(31)27(38)25(15)36)9-16-18(11-33)17(26(37)28(39)24(16)32)6-13-2-4-23(35)20(30)8-13/h1-4,7-8,10,33-39H,5-6,9,11H2

InChI Key

KNBYXCNYWVPELL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=C(C(=C(C=C2CC3=C(C(=C(C(=C3CO)CC4=CC(=C(C=C4)O)Br)O)O)Br)Br)O)O)Br)O

Synonyms

isorawsonol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Rawsonol
  • Source: Co-occurs with isorawsonol in Avrainvillea rawsonii .
  • Structure: A dimer of avrainvilleol, but the electrophilic substitution occurs at the 3-bromo-4-hydroxybenzyl moiety instead of the 3-bromo-4,5-dihydroxybenzyl alcohol moiety in this compound .
  • Bioactivity: Modest IMPDH inhibition (less potent than this compound) and similar chemotaxonomic utility .
Avrainvilleol
  • Source : Found in A. longicaulis, A. nigricans, and A. rawsonii .
  • Structure: A monomeric precursor to both this compound and rawsonol, containing a 3-bromo-4,5-dihydroxybenzyl alcohol subunit .
  • Bioactivity : Lacks reported IMPDH inhibition but serves as a biosynthetic building block for dimeric compounds .

Functional Analogs (IMPDH Inhibitors)

Bastadin Alkaloids
  • Source : Verongid sponges (Ianthella basta, I. flabelliformis) .
  • Structure: Brominated tyrosine-derived alkaloids, unrelated to bromophenols.
  • Bioactivity: Potent IMPDH inhibitors (EC₅₀ = 3–11 μM), more active than this compound .
Pellynic Acid
  • Source : Sponge Pellina triangulata .
  • Bioactivity : Strong IMPDH inhibition (EC₅₀ = 1.03 μM) .

Comparative Data Table

Compound Source Structure Type IMPDH Inhibition (IC₅₀/EC₅₀) Key Bioactivity
This compound Avrainvillea rawsonii Brominated diphenylmethane 18 μM Antineoplastic, immunosuppressive
Rawsonol Avrainvillea rawsonii Brominated diphenylmethane Modest Chemotaxonomic marker
Avrainvilleol Avrainvillea spp. Monomeric bromophenol Not reported Biosynthetic precursor
Bastadin 8 Ianthella spp. Brominated alkaloid 3 μM Antiviral, antitumor
Pellynic Acid Pellina triangulata Polyketide 1.03 μM Antiproliferative

Key Research Findings

Biosynthetic Uniqueness: this compound and rawsonol are chemotaxonomic markers exclusive to A. rawsonii, distinguishing it from other Avrainvillea species that produce avrainvilleol or avrainvilleal .

Structure-Activity Relationship: The dimerization position in this compound (4,5-dihydroxybenzyl alcohol moiety) enhances its IMPDH inhibition compared to rawsonol .

Functional Diversity: While bastadins and pellynic acid are more potent IMPDH inhibitors, this compound’s bromophenol scaffold offers unique opportunities for synthetic optimization .

Notes on Contradictions and Limitations

  • Structural Misclassification: erroneously categorizes this compound as a "polybrominated biphenyl terpenoid"; it is definitively a bromophenol derivative .
  • Limited Data: Comparative studies on rawsonol’s bioactivity are sparse, highlighting a research gap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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